

# A Technical Guide to the Synthesis and Chemical Properties of Tetrachlorantraniliprole

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For Researchers, Scientists, and Drug Development Professionals

**Tetrachlorantraniliprole** (TCAP) is a novel anthranilic diamide insecticide developed by Sinochem Corporation.[1] It demonstrates high efficacy against various lepidopteran insect species.[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an in-depth look at its mechanism of action.

### **Chemical and Physical Properties**

**Tetrachlorantraniliprole** is a white to off-white solid powder. While specific experimental data for properties such as melting point and solubility are not widely published, its core identifiers and characteristics are well-established. Its close analog, chlorantraniliprole, has a melting point of 208-210 °C and is sparingly soluble in many organic solvents.[2]

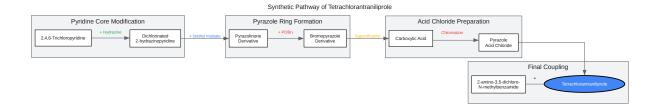
Table 1: Physicochemical Properties of **Tetrachlorantraniliprole** 



Property	Value
IUPAC Name	3-bromo-N-[2,4-dichloro-6- (methylcarbamoyl)phenyl]-1-(3,5- dichloropyridin-2-yl)-1H-pyrazole-5- carboxamide[3][4]
CAS Number	1104384-14-6
Molecular Formula	C17H10BrCl4N5O2[3][5]
Molecular Weight	538.01 g/mol [3][5]
Physical Form	Solid
Appearance	White to Off-white
Stereochemistry	Achiral[3][5]

# **Synthesis of Tetrachlorantraniliprole**

The synthesis of **tetrachlorantraniliprole** is a multi-step process involving the construction of a key pyrazole acid chloride intermediate followed by a final amide coupling reaction. One established synthetic route begins with 2,4,6-trichloropyridine.[1]





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Synthetic pathway for **Tetrachlorantraniliprole**.

## **Experimental Protocols**

The following outlines the key experimental steps for the synthesis of **tetrachlorantraniliprole** based on the pathway starting from 2,4,6-trichloropyridine.[1]

Step 1: Synthesis of Dichlorinated 2-hydrazinopyridine

- Reactants: 2,4,6-trichloropyridine and hydrazine.
- Procedure: One of the chlorine substituents adjacent to the ring nitrogen of 2,4,6-trichloropyridine is replaced by hydrazine. This nucleophilic substitution reaction yields the dichlorinated 2-hydrazinopyridine intermediate.[1]

Step 2: Cyclization to a Pyrazolinone Derivative

- Reactants: Dichlorinated 2-hydrazinopyridine and diethyl maleate.
- Procedure: The resulting hydrazine derivative is cyclized with diethyl maleate to form the pyrazolinone derivative.[1]

Step 3: Conversion to a Bromopyrazole Derivative

- Reactant: Pyrazolinone derivative and phosphorus oxybromide (POBr<sub>3</sub>).
- Procedure: The pyrazolinone is treated with phosphorus oxybromide to convert the hydroxyl group into a bromine atom, yielding the bromopyrazole derivative.[1]

Step 4: Saponification to Carboxylic Acid

- Reactant: Bromopyrazole derivative.
- Procedure: The ester function of the bromopyrazole derivative is hydrolyzed, typically under basic conditions (saponification), to form the corresponding carboxylic acid.[1]

Step 5: Chlorination to the Acid Chloride



- · Reactant: Pyrazole carboxylic acid.
- Procedure: The carboxylic acid is converted to the more reactive acid chloride derivative using a standard chlorinating agent, such as thionyl chloride or oxalyl chloride.[1]

#### Step 6: Final Amide Formation

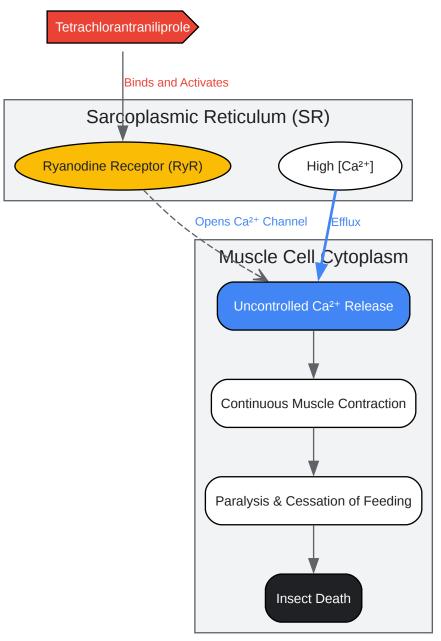
- Reactants: The pyrazole acid chloride and 2-amino-3,5-dichloro-N-methylbenzamide.
- Procedure: The final step involves an amide coupling reaction between the synthesized pyrazole acid chloride and 2-amino-3,5-dichloro-N-methylbenzamide to yield tetrachlorantraniliprole.[1] The synthesis of the second reactant, 2-amino-3,5-dichloro-N-methylbenzamide, can be achieved via a one-pot method starting from isatoic anhydride and a methylamine solution, followed by chlorination.[6][7]

#### **Mechanism of Action**

**Tetrachlorantraniliprole**, like other anthranilic diamides, functions as a potent modulator of insect ryanodine receptors (RyRs).[1] These receptors are large ion channels located on the sarcoplasmic reticulum that are critical for regulating calcium release during muscle excitation-contraction coupling.



#### Signaling Pathway of Tetrachlorantraniliprole



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